molecular formula C20H17ClN6O2 B2982578 N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893929-28-7

N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2982578
CAS No.: 893929-28-7
M. Wt: 408.85
InChI Key: PKXMYWAYEHHMOR-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C20H17ClN6O2 and its molecular weight is 408.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones A study by Janardhan et al. (2014) highlighted the use of compounds like N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide in the synthesis of thiazolo[3,2-a]pyrimidinones. These compounds serve as building blocks for creating ring-annulated products, useful in medicinal chemistry for their potential biological activities.

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors Research by Stec et al. (2011) explored derivatives of benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide for inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These compounds are significant for cancer therapy due to their role in cell growth and survival pathways.

Antimicrobial Agents The study by Chaudhari et al. (2020) involved the synthesis of N-substituted acetamide benzimidazole derivatives, demonstrating significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Compounds similar to this compound were used as intermediates in these syntheses.

Anticancer Activity In a study by Su et al. (1986), compounds structurally related to this compound were synthesized and evaluated for anticancer activity. This research contributes to the development of novel chemotherapeutic agents.

Antinociceptive and Anti-inflammatory Properties A study conducted by Selvam et al. (2012) on thiazolopyrimidine derivatives, which are structurally related to this compound, revealed significant antinociceptive and anti-inflammatory activities. These findings suggest potential therapeutic applications for pain and inflammation management.

Properties

IUPAC Name

N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-13-7-8-15(9-16(13)21)27-19-18(24-25-27)20(29)26(12-23-19)11-17(28)22-10-14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXMYWAYEHHMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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